

Application Notes and Protocols for the Detection of Dydrogesterone using Mass Spectrometry

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Compound of Interest

Compound Name: 6-Dehydroprogesterone

Cat. No.: B195115

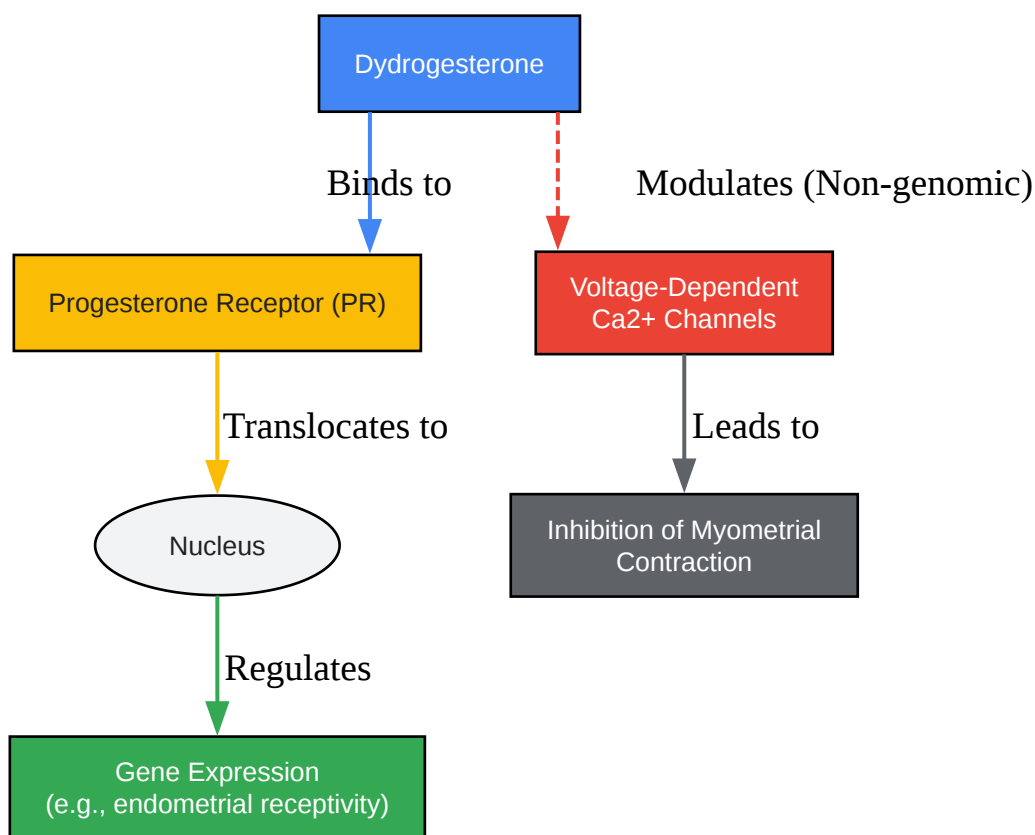
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Introduction

Dydrogesterone is a synthetic progestogen that is structurally and pharmacologically similar to natural progesterone.[1][2] It is widely used in various gynecological conditions, including menstrual disorders, endometriosis, and as luteal support in assisted reproductive technology.[1][3] Accurate and sensitive quantification of dydrogesterone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[4][5] This document provides a detailed protocol for the detection and quantification of dydrogesterone in human plasma and endometrial tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]

Signaling Pathway of Dydrogesterone

Dydrogesterone is a selective agonist for the progesterone receptor (PR).[1][3] Upon binding to the PR, it mimics the effects of natural progesterone, which are essential for regulating the menstrual cycle and maintaining pregnancy.[1][2] The primary mechanism of action is genomic, involving the regulation of gene expression. However, rapid, non-genomic effects have also been observed, such as the inhibition of myometrial contraction, which may be mediated through voltage-dependent calcium channels.[8]

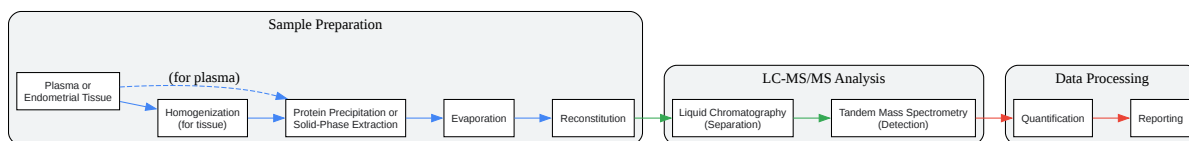


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Caption: Dydrogesterone signaling pathway.

Experimental Workflow

The overall workflow for the analysis of dydrogesterone involves sample collection, preparation, LC-MS/MS analysis, and data processing.



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Caption: Experimental workflow for dydrogesterone analysis.

Detailed Experimental Protocols

Sample Preparation

1.1. Plasma Sample Preparation (Protein Precipitation Method)[4]

- Pipette 0.2 mL of human plasma into a microcentrifuge tube.
- Add 0.6 mL of methanol to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Endometrial Tissue Sample Preparation[9]

- Accurately weigh the endometrial tissue sample.
- Homogenize the tissue in acetone.
- Centrifuge the homogenate and collect the supernatant.
- Filter the supernatant.
- Evaporate the acetone to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

1.3. Plasma Sample Preparation (Solid-Phase Extraction - SPE)[5]

- Condition an Oasis® Max C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load 0.5 mL of plasma onto the cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute dydrogesterone with 1 mL of methanol.
- Evaporate the eluate to dryness under nitrogen.
- Reconstitute the residue in the mobile phase.

Liquid Chromatography Conditions

Parameter	Method 1	Method 2
Column	Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm)[4]	Kinetex C18 (150 x 3 mm, 2.6 µm)
Mobile Phase A	1 mM Ammonium Acetate in Water[4]	0.1% Formic Acid in Water[7]
Mobile Phase B	Acetonitrile[4]	Methanol[7]
Gradient/Isocratic	Isocratic (20:80, A:B)[4]	Gradient
Flow Rate	1.0 mL/min[4]	0.4 mL/min
Column Temperature	35°C[4]	40°C
Injection Volume	20 µL	10 µL

Mass Spectrometry Conditions

Parameter	Method 1	Method 2
Ionization Source	Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[4]	Electrospray Ionization (ESI), Positive Ion Mode
MRM Transition	m/z 313 > 295[4]	m/z 313.1 > 105.5[5][6]
Internal Standard	Dexamethasone (m/z 393 > 147)[6]	Progesterone-d9
Collision Energy	Optimized for specific instrument	Optimized for specific instrument
Dwell Time	200 ms	200 ms

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS methods for dydrogesterone analysis.

Table 1: Calibration and Linearity

Method	Matrix	Linearity Range (ng/mL)	Correlation Coefficient (r ²)
Protein Precipitation[4]	Human Plasma	5 - 150	> 0.997
SPE[6]	Human Plasma	10 - 60	~0.99
Tissue Homogenization[9]	Endometrial Tissue	1 - 50	≥ 0.998

Table 2: Sensitivity, Precision, and Accuracy

Method	Matrix	LOQ (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%DEV)
Protein Precipitation[4][10]	Human Plasma	5	< 12.5	< 12.5	< 7.5
SPE[5][6]	Human Plasma	10	< 22.0	< 22.0	-20.2 to +13.3
Tissue Homogenization[9]	Endometrial Tissue	1	< 13.5	Not Reported	Not Reported

Table 3: Recovery

Method	Matrix	Mean Recovery (%)
Protein Precipitation[4]	Human Plasma	99.8
SPE[5]	Human Plasma	100.7 - 112
Tissue Homogenization[9]	Endometrial Tissue	95.5 - 98.0

Conclusion

The presented LC-MS/MS methods provide sensitive, specific, and reliable protocols for the quantification of dydrogesterone in human plasma and endometrial tissue. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the required level of sample cleanup and sensitivity. These application notes and protocols can be readily adapted by researchers, scientists, and drug development professionals for various applications requiring the accurate measurement of dydrogesterone.

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